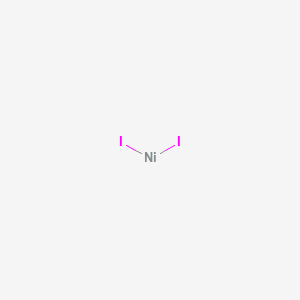

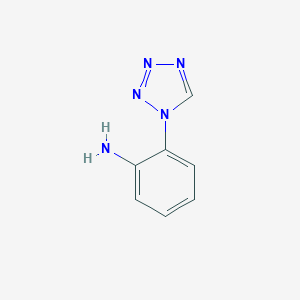

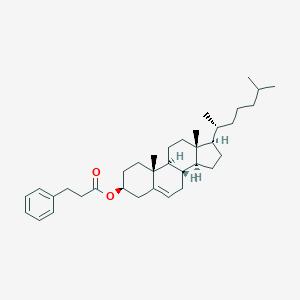

![molecular formula C16H18KN3O3S B084048 Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt CAS No. 13545-67-0](/img/structure/B84048.png)

Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt

説明

Benzenesulfonic acid derivatives, including the specific compound , are significant due to their various applications in industrial and scientific fields. These compounds often exhibit unique chemical and physical properties, making them valuable for diverse applications.

Synthesis Analysis

- The synthesis of derivatives of benzenesulfonic acid, like the potassium salt of 4-[[4-(diethylamino)phenyl]azo]-, involves reactions like diazoamino coupling, which was reported for the preparation of novel potassium salts of 4-substituted aminoazo-benzenesulfonic acids (Kažemėkaitė et al., 2002). This process often entails the reaction of insoluble sulfo-benzenediazonium chloride with cyclic amines.

Molecular Structure Analysis

- Studies on similar benzenesulfonic acid derivatives have shown intricate molecular structures. For instance, research on the manganese(II) complex of a related benzenesulfonic acid derivative revealed a tridentate meridional-like arrangement of ligands around the metal center, suggesting a complex molecular geometry (Zhao et al., 2009).

Chemical Reactions and Properties

- The chemical reactions of benzenesulfonic acid derivatives, including the potassium salt , can be diverse. For example, the alkaline fusion of benzenesulfonic acid was investigated, demonstrating the mechanism of SN2 type reactions and oxygen migration (Ōae et al., 1966).

Physical Properties Analysis

- Benzenesulfonic acid derivatives' physical properties, such as solubility and thermal behavior, can vary. For example, a study on a benzenesulfonic acid ester revealed its solubility in aromatic hydrocarbons and ethers, and stability at room temperature with decomposition occurring at higher temperatures (Lebel, 2016).

Chemical Properties Analysis

- The chemical properties of benzenesulfonic acid derivatives, including the potassium salt of 4-[[4-(diethylamino)phenyl]azo]-, often involve their behavior in various chemical environments. For instance, the spectral properties of a related compound, 4-(4-hydroxy-1-naphthylazo)benzenesulfonic acid, showed changes with pH, solvent, and coexisting metal ions, demonstrating its multifunctionality in different chemical contexts (Hu et al., 2014).

科学的研究の応用

Potential Hazards and Clinical Uses of Benzoate and Sorbate Salts

Sodium benzoate and potassium sorbate, compounds closely related to the requested chemical, are primarily used as preservatives in food and beverages. While their safety has been debated, sodium benzoate has found clinical applications in treating urea cycle disorders, multiple sclerosis, schizophrenia, early-stage Alzheimer's disease, and Parkinson's disease. Its potential neurotoxic and teratogenic effects, however, necessitate cautious use, especially considering its ability to influence neurotransmission and cognitive functioning (Piper & Piper, 2017).

Azo Compound Degradation and Environmental Implications

Azo compounds, including benzenesulfonic acid derivatives, undergo degradation via advanced oxidation processes (AOPs). These processes yield various by-products, some of which pose environmental and health risks due to their biotoxicity. The study of acetaminophen degradation by AOPs provides insights into the potential environmental impact of disposing of azo compounds without adequate treatment (Qutob et al., 2022).

Synthetic Applications of o-Phenylenediamines

o-Phenylenediamines, structurally related to the target compound, are used in synthesizing various azo dyes and azo pigments. These compounds have significant implications in materials science and pharmaceutical research, demonstrating the broad applicability of azo compounds and their derivatives in chemical synthesis (Ibrahim, 2011).

Ethylene Scavenging in Horticulture

Potassium permanganate, a potassium salt like the one , is utilized as an ethylene scavenger to delay postharvest maturation of horticultural commodities. This application underscores the role of potassium salts in enhancing the shelf life and quality of fresh produce, offering a glimpse into the intersection of chemistry and food technology (Álvarez-Hernández et al., 2019).

Antioxidant Capacity and Food Safety

The ABTS/PP decolorization assay, involving potassium persulfate, is a method to measure the antioxidant capacity of compounds. This technique, relevant to food safety and nutritional studies, illustrates the importance of potassium salts in evaluating the health benefits of food and beverages (Ilyasov et al., 2020).

特性

IUPAC Name |

potassium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S.K/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22;/h5-12H,3-4H2,1-2H3,(H,20,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVJVQBUGBAHJC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18KN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065530 | |

| Record name | Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt | |

CAS RN |

13545-67-0 | |

| Record name | Ethyl orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013545670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-[2-[4-(diethylamino)phenyl]diazenyl]-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl orange | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

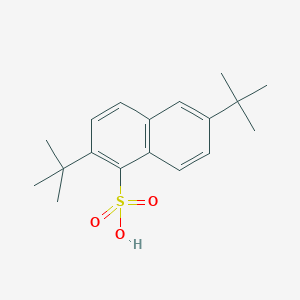

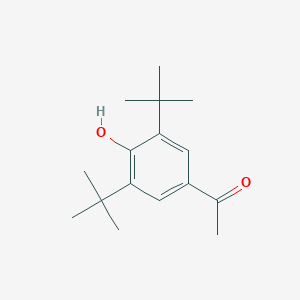

![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)

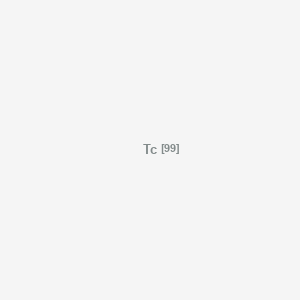

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)